Nickel(II) nitrate hexahydrate

Übersicht

Beschreibung

Nickel(II) nitrate hexahydrate is an inorganic compound with the chemical formula Ni(NO₃)₂·6H₂O. It appears as an emerald green, hygroscopic solid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and ethanol, and it is often utilized as a precursor to other nickel compounds and catalysts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel(II) nitrate hexahydrate can be synthesized by reacting nickel oxide (NiO) with nitric acid (HNO₃) in the presence of water. The reaction is as follows: [ \text{NiO} + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Ni(NO}_3\text{)}_2·6\text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of nickel nitrate hexahydrate crystals .

Industrial Production Methods: In industrial settings, nickel nitrate hexahydrate is produced by dissolving nickel metal or nickel carbonate in nitric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel(II) nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent and can oxidize other substances.

Reduction: It can be reduced to nickel metal or nickel oxide under specific conditions.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Often involves reducing agents like hydrogen gas or carbon monoxide.

Reduction: Typically requires high temperatures and reducing environments.

Substitution: Involves ligands such as thiocyanate (SCN⁻) or pyridine (C₅H₅N).

Major Products Formed:

- Nickel oxide (NiO)

- Nickel metal (Ni)

- Nickel thiocyanate (Ni(SCN)₂)

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Organic Synthesis:

Nickel(II) nitrate hexahydrate is utilized as a catalyst in organic synthesis processes. It facilitates various reactions due to its ability to form coordination complexes with organic substrates, enhancing reaction rates and selectivity .

Supported Catalysts:

It serves as a precursor for the synthesis of supported nickel catalysts. These catalysts are essential in chemical manufacturing processes, particularly in hydrogenation and oxidation reactions .

Case Study: Nickel Catalysts for Hydrogenation

A study demonstrated that nickel catalysts derived from this compound exhibited high activity in the hydrogenation of unsaturated hydrocarbons. The catalysts showed improved selectivity and stability compared to traditional methods, indicating their potential for industrial applications.

Electroplating

This compound is extensively used in electroplating processes to deposit nickel onto various substrates. The compound provides a source of nickel ions that contribute to the formation of a uniform and corrosion-resistant coating .

Data Table: Electroplating Characteristics

| Property | Value |

|---|---|

| Nickel Content | 20.1% Ni |

| Solubility | Highly soluble in water |

| Application | Electroplating |

Textile Dyeing

In the textile industry, this compound acts as a mordant, enhancing the binding of dyes to fabrics. This application improves color fastness and vibrancy in dyed textiles .

Case Study: Mordanting Process

Research indicated that using this compound as a mordant resulted in significantly improved color retention in cotton fabrics dyed with reactive dyes. The study found that fabrics treated with this compound exhibited less fading compared to untreated samples.

Synthesis of Advanced Materials

This compound is employed as a precursor in the production of advanced materials, including nickel sulfide-reduced graphene oxide composites and nickel oxide nanocrystals. These materials have applications in energy storage and semiconductor industries .

Data Table: Material Properties

| Material | Application |

|---|---|

| Nickel Sulfide-Reduced Graphene Oxide | Energy storage devices |

| Nickel Oxide Nanocrystals | Semiconductor applications |

Battery Applications

In battery technology, this compound is used to improve the cycling stability and rate capability of lithium manganese oxide (Li₂MnO₃). This enhancement is crucial for developing efficient energy storage systems .

Case Study: Lithium Manganese Oxide Batteries

A comparative study on Li₂MnO₃ batteries showed that incorporating this compound during synthesis resulted in batteries with higher capacity retention over multiple charge-discharge cycles.

Wirkmechanismus

The mechanism by which nickel nitrate hexahydrate exerts its effects involves the interaction of nickel ions (Ni²⁺) with various molecular targets. In catalysis, nickel ions facilitate the formation and breaking of chemical bonds, enhancing reaction rates. In biological systems, nickel ions can interact with proteins and enzymes, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Nickel(II) nitrate hexahydrate can be compared with other nickel salts such as:

- Nickel sulfate (NiSO₄)

- Nickel chloride (NiCl₂)

- Cobalt nitrate (Co(NO₃)₂)

- Copper nitrate (Cu(NO₃)₂)

Uniqueness: this compound is unique due to its high solubility in water and ethanol, making it an excellent precursor for various nickel-based catalysts and compounds. Its hygroscopic nature also distinguishes it from other nickel salts .

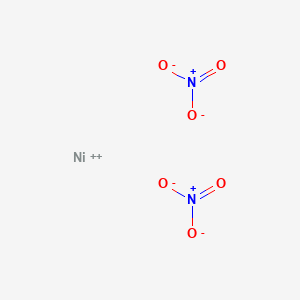

Eigenschaften

CAS-Nummer |

13478-00-7 |

|---|---|

Molekularformel |

H3NNiO4 |

Molekulargewicht |

139.722 g/mol |

IUPAC-Name |

nickel;nitric acid;hydrate |

InChI |

InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2 |

InChI-Schlüssel |

QASNEOURHDSRRG-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] |

Kanonische SMILES |

[N+](=O)(O)[O-].O.[Ni] |

Color/Form |

GREEN CRYSTALS |

Dichte |

2.05 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

13138-45-9 14216-75-2 |

Physikalische Beschreibung |

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture. Liquid |

Piktogramme |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

13478-00-7 (hexahydrate) |

Löslichkeit |

3 G/100 ML HYDRAZINE AT 20 °C 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C 48.5 WT% IN WATER AT 20 °C |

Synonyme |

nickel nitrate nickel nitrate hexahydrate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?

A1: The molecular formula of nickel nitrate hexahydrate is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.

Q2: How can I confirm the presence of Nickel nitrate hexahydrate in a sample?

A2: Several techniques can confirm the presence and purity of this compound:

- X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of nickel nitrate hexahydrate based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]

- Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of nickel nitrate hexahydrate displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]

- Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]

Q3: Is nickel nitrate hexahydrate thermally stable?

A3: Nickel nitrate hexahydrate undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]

Q4: How does the calcination temperature affect the properties of nickel oxide derived from nickel nitrate hexahydrate?

A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]

Q5: How can nickel nitrate hexahydrate be used in thin film fabrication?

A5: Nickel nitrate hexahydrate is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of nickel nitrate hexahydrate and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]

Q6: Can nickel nitrate hexahydrate be used as a catalyst itself, or is it a precursor for catalysts?

A6: Nickel nitrate hexahydrate usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The nickel nitrate hexahydrate is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]

Q7: What types of reactions can nickel-based catalysts derived from nickel nitrate hexahydrate catalyze?

A7: Nickel-based catalysts derived from nickel nitrate hexahydrate find applications in various catalytic reactions, including:

- Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []

- Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []

- Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []

- Oxidation reactions: Nickel oxide, often derived from nickel nitrate hexahydrate, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []

Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from nickel nitrate hexahydrate?

A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]

Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from nickel nitrate hexahydrate?

A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []

Q10: Can nickel nitrate hexahydrate be used to synthesize nickel oxide nanoparticles?

A10: Yes, nickel nitrate hexahydrate is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize nickel nitrate hexahydrate as the source of nickel. [, , , , , , , , , , , ]

Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?

A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]

Q12: What are some applications of nickel oxide nanoparticles derived from nickel nitrate hexahydrate?

A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:

- Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []

- Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]

- Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []

- Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.